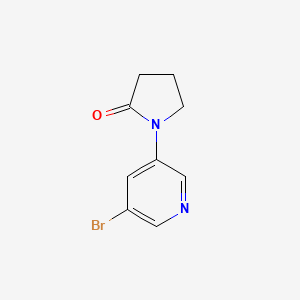![molecular formula C8H13ClN2O2 B1404229 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride CAS No. 2696-03-9](/img/structure/B1404229.png)
2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride
Overview
Description
2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 . It has a molecular weight of 204.65 g/mol . The compound is solid in physical form and is stored in a dry room at normal temperature .
Synthesis Analysis
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed, synthesized, and screened for their inhibition activities against chitin synthase (CHS) and antimicrobial activities in vitro . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .Molecular Structure Analysis
The InChI code for 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is 1S/C8H12N2O2.ClH/c11-6-5-8(7(12)10-6)1-3-9-4-2-8;/h9H,1-5H2,(H,10,11,12);1H . The Canonical SMILES is C1CNCCC12CC(=O)NC2=O.Cl .Physical And Chemical Properties Analysis
2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride has a molecular weight of 204.65 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 204.0665554 g/mol . The topological polar surface area is 58.2 Ų , and it has a heavy atom count of 13 .Scientific Research Applications
Muscarinic Agonist for Alzheimer’s Disease
The compound has been recognized for its muscarinic agonistic properties, making it a potential candidate for addressing cognitive disorders such as Alzheimer's disease. It demonstrated high affinity for muscarinic cholinergic sites and induced central and peripheral effects characteristic of muscarinic receptor agonists. Notably, its efficacy in inducing muscarinic receptor-related effects suggests its utility in clinical examination for Alzheimer’s disease treatment (Palacios et al., 1986).
Potential in Treating Cognitive Disorders
Another study highlighted the potential of 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride derivatives in treating cognitive disorders. These compounds showed significant antiamnesic activity in experimental amnesia models, suggesting their potential in improving learning processes and different stages of memory (Paróczai et al., 1998).
Serotonin Receptor Activity
A series of derivatives were synthesized and evaluated for their serotonin 5-HT1A and 5-HT2A receptor affinities. Certain derivatives exhibited potent 5-HT1A ligand properties, suggesting their potential utility in functional 5-HT1A/5-HT2A properties. The research suggested a critical role of the spacer between the amide fragment and the 4-arylpiperazine moiety, as well as the size of the cycloalkyl ring, in determining the functional properties (Obniska et al., 2006).
Safety And Hazards
Future Directions
The 2,8-diazaspiro[4.5]decan-1-one derivatives have shown potential as potent RIPK1 inhibitors . They have also shown significant anti-necroptotic effects in a necroptosis model in U937 cells . Therefore, these compounds could be employed as lead compounds of RIPK1 inhibitors for further structural optimization .
properties
IUPAC Name |
2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c11-6-5-8(7(12)10-6)1-3-9-4-2-8;/h9H,1-5H2,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDGCHXHDAWBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)
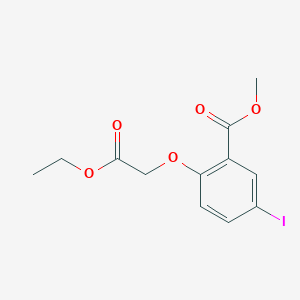
![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)
![7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1404153.png)


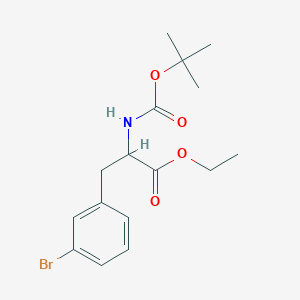

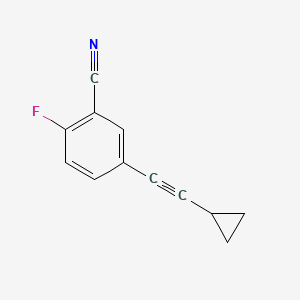
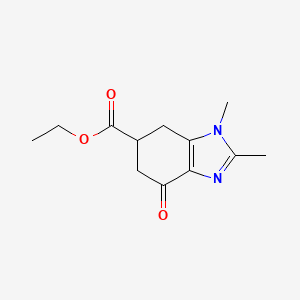

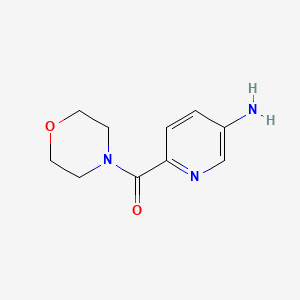
![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1404168.png)
